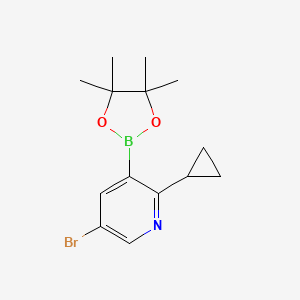
4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. This compound features a quinolinone core with chlorine and iodine substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- typically involves multi-step organic reactions. A common approach might include:
Starting Material: Begin with a suitable quinoline derivative.
Chlorination: Introduce the chlorine atom at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.
Iodination: Introduce the iodine atom at the 8-position using iodine or iodinating agents like N-iodosuccinimide (NIS).
Reduction: Reduce the quinoline to quinolinone using reducing agents like sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinolinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive quinolinones.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- would depend on its specific biological target. Generally, quinolinone derivatives can interact with enzymes, receptors, or DNA, affecting various cellular pathways. The chlorine and iodine substituents might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Quinolinone: The parent compound without chlorine and iodine substituents.
6-Chloro-4(1H)-Quinolinone: Lacks the iodine substituent.
8-Iodo-4(1H)-Quinolinone: Lacks the chlorine substituent.
Uniqueness
4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- is unique due to the presence of both chlorine and iodine substituents, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H7ClINO |
|---|---|
Molecular Weight |
307.51 g/mol |
IUPAC Name |
6-chloro-8-iodo-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H7ClINO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2 |
InChI Key |
UQTZURNEMPTCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1=O)C=C(C=C2I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


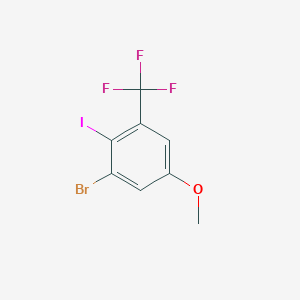
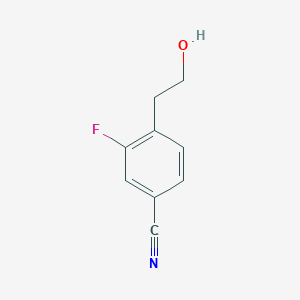
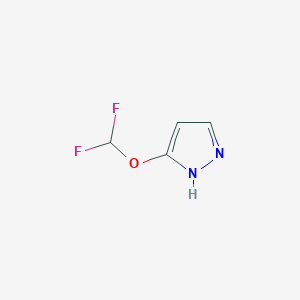
![1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B12329285.png)


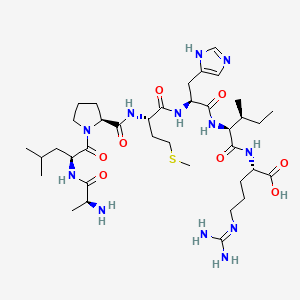



![S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole HI salt](/img/structure/B12329350.png)
